molecular formula C25H21ClN6O5S B12007653 2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]acetohydrazide

2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]acetohydrazide

Cat. No.: B12007653
M. Wt: 553.0 g/mol
InChI Key: RGEFPYGDFUVYLD-MZJWZYIUSA-N
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Description

2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N’-[(E)-(4-chloro-3-nitrophenyl)methylidene]acetohydrazide is a complex organic compound with a unique structure that includes a triazole ring, methoxyphenyl groups, and a hydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N’-[(E)-(4-chloro-3-nitrophenyl)methylidene]acetohydrazide typically involves multiple steps, starting with the formation of the triazole ring. This can be achieved through a cyclization reaction involving appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production .

Chemical Reactions Analysis

Types of Reactions

2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N’-[(E)-(4-chloro-3-nitrophenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N’-[(E)-(4-chloro-3-nitrophenyl)methylidene]acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N’-[(E)-(4-chloro-3-nitrophenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N’-[(E)-(4-chloro-3-nitrophenyl)methylidene]acetohydrazide apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties.

Properties

Molecular Formula

C25H21ClN6O5S

Molecular Weight

553.0 g/mol

IUPAC Name

2-[[4,5-bis(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(4-chloro-3-nitrophenyl)methylideneamino]acetamide

InChI

InChI=1S/C25H21ClN6O5S/c1-36-19-8-4-17(5-9-19)24-29-30-25(31(24)18-6-10-20(37-2)11-7-18)38-15-23(33)28-27-14-16-3-12-21(26)22(13-16)32(34)35/h3-14H,15H2,1-2H3,(H,28,33)/b27-14+

InChI Key

RGEFPYGDFUVYLD-MZJWZYIUSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)OC)SCC(=O)N/N=C/C4=CC(=C(C=C4)Cl)[N+](=O)[O-]

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)OC)SCC(=O)NN=CC4=CC(=C(C=C4)Cl)[N+](=O)[O-]

Origin of Product

United States

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